n-Tetradecylboronic acid

概述

描述

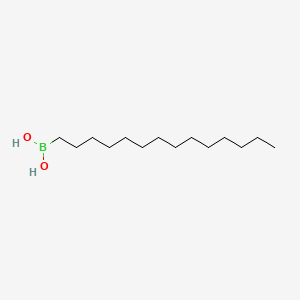

n-Tetradecylboronic acid is an organic compound belonging to the class of boronic acids. It consists of a tetradecyl (n-C14H29) chain, a boron atom bonded to a hydroxyl group (OH), and another oxygen atom double-bonded to the boron . This compound is not commonly found in nature and is primarily synthesized for research and industrial purposes.

准备方法

Synthetic Routes and Reaction Conditions

n-Tetradecylboronic acid can be synthesized through the hydroboration of terminal alkenes followed by oxidation. The general synthetic route involves the reaction of tetradecene with borane (BH3) to form the corresponding trialkylborane, which is then oxidized to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, often using catalysts to enhance reaction efficiency .

化学反应分析

Types of Reactions

n-Tetradecylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of this compound with organic halides or triflates to form new carbon-carbon bonds.

Esterification: The hydroxyl groups of this compound can react with carboxylic acids to form long-chain esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts and bases such as potassium carbonate.

Esterification: Common reagents include carboxylic acids and acid catalysts.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds with long alkyl chains.

Esterification: The major products are long-chain esters, which are useful in various applications like lubricants and surfactants.

科学研究应用

Anticancer Applications

n-Tetradecylboronic acid and its derivatives have been studied for their potential as anticancer agents. Research has shown that boronic acids can inhibit specific enzymes involved in cancer metabolism, such as pyruvate kinase M2 (PKM2). For instance, a derivative of boronic acid was found to activate PKM2, promoting its tetrameric form, which is crucial for cancer cell metabolism . The structural modifications of boronic acids often enhance their selectivity and efficacy against cancer cells.

Enzyme Inhibition

Boronic acids are known for their ability to act as enzyme inhibitors. This compound can selectively inhibit proteases and other enzymes by mimicking the transition state of substrate binding. This property is particularly useful in designing inhibitors for therapeutic targets like human ClpXP protease, which is implicated in various diseases .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored to improve the pharmacokinetic profiles of therapeutic agents. Its ability to form reversible covalent bonds with diols allows for the targeted release of drugs in response to specific biological signals, enhancing the effectiveness of treatment regimens .

Glycoprotein Detection

This compound has been utilized in the development of biosensors for glycoproteins due to its ability to selectively bind to cis-diol groups present in carbohydrates. This property has been harnessed in creating functionalized magnetic nanoparticles that can capture glycoproteins from complex mixtures, facilitating their detection and analysis .

Sensing Non-Sugar Compounds

The ability of boronic acids to interact with various nucleophilic compounds extends beyond sugars. This compound can be employed in sensors designed to detect environmental pollutants or biological markers, providing a versatile tool in analytical chemistry .

Functionalized Polymers

The synthesis of polymers functionalized with this compound has garnered attention for creating materials with specific binding properties. These materials can be used in separation technologies or as scaffolds for tissue engineering applications due to their biocompatibility and ability to mimic biological interactions .

Nanoparticle Development

Recent studies have reported the use of this compound in the synthesis of nanoparticles that exhibit enhanced binding capacity for biomolecules. These nanoparticles are being explored for applications in drug delivery and targeted therapy, leveraging their selective interaction with biological targets .

Case Studies

作用机制

The mechanism of action of n-Tetradecylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the alkyl group from boron to palladium.

相似化合物的比较

Similar Compounds

- n-Hexadecylboronic acid

- n-Octadecylboronic acid

- Phenylboronic acid

Uniqueness

n-Tetradecylboronic acid is unique due to its long alkyl chain, which imparts specific properties such as hydrophobicity and the ability to form self-assembled monolayers. This makes it particularly useful in material science and surface chemistry applications.

生物活性

n-Tetradecylboronic acid is a member of the boronic acid family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHB\O

- Molecular Weight : 238.2 g/mol

- Functional Groups : Boronic acid group (-B(OH)) and a long hydrocarbon chain.

The presence of the boronic acid moiety is crucial for its biological interactions, particularly in forming reversible covalent bonds with various biomolecules.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Boronic acids, including this compound, have shown promise as antimicrobial agents. They can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies indicate that boronic acids can enhance the efficacy of existing antibiotics by inhibiting these enzymes .

- Anti-inflammatory Effects :

-

Cancer Therapeutics :

- Research indicates that boronic acids can selectively target cancer cells by exploiting the differences in redox states between normal and cancerous tissues. For instance, certain derivatives have been designed to release cytotoxic agents in the presence of reactive oxygen species (ROS), which are often elevated in cancer cells .

Case Study 1: Inhibition of β-Lactamases

A study demonstrated that this compound effectively inhibited AmpC β-lactamases in Klebsiella pneumoniae and E. coli. The compound was tested using a double-disk synergy test, showing significant enlargement of growth-inhibitory zones when combined with cefazolin (CAZ), indicating its potential as a β-lactamase inhibitor .

| Compound | Inhibition Zone Diameter (mm) | Concentration Tested (µg/ml) |

|---|---|---|

| This compound + CAZ | 30 | 300 |

| CAZ Alone | 15 | 30 |

Case Study 2: Anti-inflammatory Activity

In vivo studies have shown that this compound can significantly reduce inflammation markers in animal models of arthritis. The compound was administered at varying doses, demonstrating dose-dependent anti-inflammatory effects .

| Dose (mg/kg) | Inflammation Marker Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, making it a promising candidate for targeted cancer therapies .

- Synergistic Effects : When used in combination with other antibiotics, this compound enhances their effectiveness against resistant bacterial strains .

- Mechanistic Insights : The interaction of this compound with specific proteins involved in inflammation and cell proliferation has been elucidated through structural biology techniques, revealing potential targets for drug development .

属性

IUPAC Name |

tetradecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h16-17H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUAMUGSKSODIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393346 | |

| Record name | n-Tetradecylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100888-40-2 | |

| Record name | n-Tetradecylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。